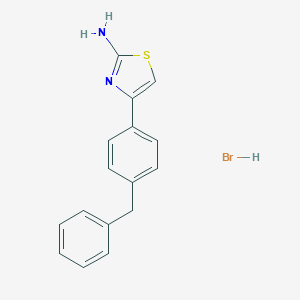

4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

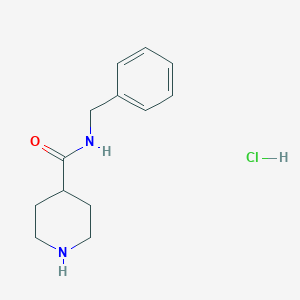

The compound "4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and their presence in various pharmacologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of the thiazole ring followed by sulfonamide coupling . Another method includes a one-pot synthesis approach where multiple reactants are combined to form thiazole derivatives, as seen in the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives in water . Additionally, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles showcases the versatility in the synthesis of thiazole compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography can also be used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional arrangement . The presence of substituents on the thiazole ring can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, including reactions with amines, aldehydes, and thiourea, to form various substituted thiazoles . The reactivity of the thiazole ring allows for the introduction of different functional groups, which can be strategically selected to target specific biological pathways or improve pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiazole ring. These properties are crucial for the compound's bioavailability and efficacy as a drug. For example, the introduction of a glucoside moiety to thiazole derivatives can affect their solubility and potentially improve their biological activity . The presence of halogen atoms, as seen in the synthesis of 4-bromodifluoromethyl thiazoles, can also impact the compound's reactivity and its potential as a radiopharmaceutical agent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide, as a derivative of the thiazole compound, is involved in various synthetic pathways and structural studies. For instance, studies have delved into the synthesis, spectroscopic, and structural properties of related thiazole derivatives, highlighting the diverse synthetic routes and conformational insights provided by high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Applications in Heterocyclic Compound Synthesis

The molecule's structural framework is instrumental in the synthesis of various heterocyclic compounds. Research emphasizes the synthetic potential of related chalcogenadiazoles in synthesizing a myriad of heterocyclic compounds like benzofurans, indoles, and their complex derivatives (Petrov & Androsov, 2013).

Antioxidant and Anti-inflammatory Applications

Notably, benzofused thiazole derivatives, structurally similar to 4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide, have been explored as potential antioxidant and anti-inflammatory agents. These derivatives have been evaluated for their in vitro activities and molecular docking studies, indicating their therapeutic potential in these domains (Raut et al., 2020).

Chemical Transformations and Biological Activities

The compound’s structural framework also plays a significant role in chemical transformations leading to pharmacologically active derivatives. For instance, research has systematized data on the synthesis and chemical transformations of related azoles, as well as their chemical and biological properties, highlighting their relevance in medicinal chemistry (Abdurakhmanova et al., 2018).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into the compound’s properties or biological activity.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!

Eigenschaften

IUPAC Name |

4-(4-benzylphenyl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9,11H,10H2,(H2,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODWABIDXRUJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)